N-Nitroso Desloratadine
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Overview
Description
N-Nitroso Desloratadine is a derivative of Desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic conditions such as rhinitis and urticaria. The nitroso group in this compound is formed by the reaction of nitrites with secondary amines under specific conditions . This compound is part of a broader class of N-nitroso compounds, which have been studied for their potential genotoxic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso Desloratadine can be synthesized through the nitrosation of Desloratadine. The process typically involves the reaction of Desloratadine with nitrous acid or nitrite salts in an acidic medium. The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reaction vessels and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso Desloratadine primarily undergoes nitrosation reactions. It can also participate in substitution reactions where the nitroso group can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Nitrosation: Nitrous acid or nitrite salts in an acidic medium.
Substitution: Various nucleophiles can be used to replace the nitroso group, depending on the desired product.
Major Products: The major product of the nitrosation reaction is this compound itself. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-Nitroso Desloratadine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Nitroso Desloratadine is primarily related to its nitroso group. Nitroso compounds can alkylate DNA and proteins, leading to mutations and potentially carcinogenic effects . The molecular targets include nucleophilic sites in DNA and proteins, which can undergo alkylation reactions .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine
Comparison: N-Nitroso Desloratadine is unique due to its derivation from Desloratadine, a widely used antihistamine. Unlike other nitrosamines, it is specifically studied in the context of pharmaceutical impurities and their safety profiles . Its structure, which includes a tricyclic antihistamine core, distinguishes it from simpler nitrosamines like NDMA and NDEA .
Properties
IUPAC Name |
13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRQBLVAJWKOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858203 |
Source
|
Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-22-6 |
Source
|
Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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